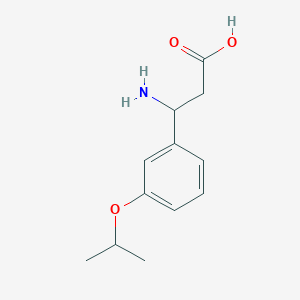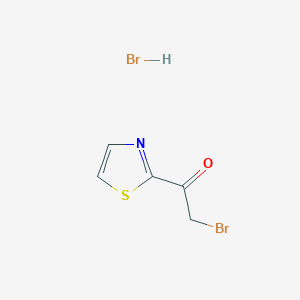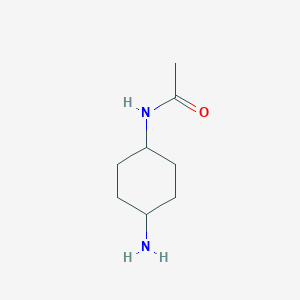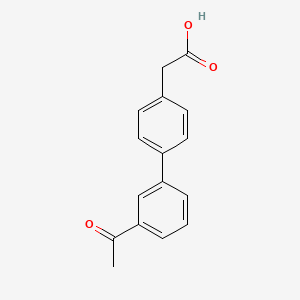![molecular formula C7H12N2O B1289955 N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine CAS No. 893641-32-2](/img/structure/B1289955.png)
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine
Vue d'ensemble
Description
“N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine” is a chemical compound that has been studied for its potential applications in various fields . It’s worth noting that the exact properties and applications of this specific compound may vary depending on its structure and the context in which it is used .
Synthesis Analysis
The synthesis of “N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine” and its derivatives has been a subject of research . For instance, one study designed and synthesized 94 derivatives of a similar compound to evaluate their inhibitory activities against BRD4 . The exact synthesis process can vary depending on the desired properties and applications of the final product .Molecular Structure Analysis
The molecular structure of “N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine” can be analyzed using various techniques such as 1D and 2D NMR spectroscopy, IR, and HRMS . These techniques can provide detailed information about the compound’s structure, including its molecular formula, molecular weight, and the nature of its chemical bonds .Chemical Reactions Analysis
The chemical reactions involving “N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine” can be complex and depend on various factors . For example, one study found that a derivative of this compound exhibited significant anti-proliferative activity against certain cell lines . The exact reactions and their outcomes can vary depending on the specific conditions and reactants involved .Applications De Recherche Scientifique
Application in Cancer Research
Field
This compound has been used in the field of cancer research , specifically in the development of treatments for breast cancer .
Summary of Application
Researchers have synthesized derivatives of this compound to evaluate their inhibitory activities against BRD4 , a protein that has shown promise in cancer therapy .
Methods of Application
The researchers designed and synthesized 94 derivatives of the compound to evaluate their inhibitory activities against BRD4 .
Results
One of the derivatives, DDT26 , exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM. DDT26 demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
Application in Food Science
Field
This compound has been used in the field of food science as a flavor modifier .
Summary of Application
The compound has been assessed for authorization as a new flavoring substance. It is intended to be used as a flavor modifier in specific categories of food .
Methods of Application
The application for the authorization of this compound as a new flavoring substance was submitted for review by the Food Standards Agency and Food Standards Scotland .
Results
The FSA/FSS concluded that the compound, as described in the application, is not expected to be of concern at the intended levels of use .
Application in Drug Development
Field
This compound has been used in the field of drug development .
Summary of Application
The compound has been developed into a promising lead for the further development of selective probes for the bromodomain and extra C-terminal domain (BET) family and CREBBP bromodomains .
Methods of Application
The researchers exploited the interactions of the compound to develop a derivative, compound 4d, which has IC50 values of <5 μM for the bromodomain-containing proteins BRD2(1) and BRD4(1) .
Results
The derivative, compound 4d, has shown promise as a lead for the further development of selective probes for the BET family and CREBBP bromodomains .
Application in Epigenetic Regulation
Field
This compound has been used in the field of epigenetic regulation .
Summary of Application
The compound has been identified as a novel acetyl-lysine bioisostere, which displaces acetylated histone-mimicking peptides from bromodomains .
Methods of Application
Using X-ray crystallographic analysis, researchers have determined the interactions responsible for the activity and selectivity of 4-substituted 3,5-dimethylisoxazoles against a selection of phylogenetically diverse bromodomains .
Results
The derivative, compound 4d, has shown promise as a lead for the further development of selective probes for the bromodomain and extra C-terminal domain (BET) family and CREBBP bromodomains .
Application in Anti-Breast Cancer Activity
Field
This compound has been used in the field of anti-breast cancer activity .
Summary of Application
Researchers have designed and synthesized 94 derivatives of the compound to evaluate their inhibitory activities against BRD4 .
Methods of Application
The researchers synthesized 94 derivatives of 4- (3- (3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1 (2H)-one to evaluate their inhibitory activities against BRD4 .
Results
Notably, compound DDT26 exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM .
Application in Cell Cycle Regulation
Field
This compound has been used in the field of cell cycle regulation .
Safety And Hazards
The safety and hazards associated with “N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine” can depend on various factors, including its structure, the way it is used, and the specific conditions under which it is handled . For example, one study found that a derivative of this compound could induce DNA damage in certain cells . Therefore, appropriate safety measures should be taken when handling this compound .
Propriétés
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-7(4-8-3)6(2)10-9-5/h8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSBHINLXPYBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283260 | |
| Record name | N,3,5-Trimethyl-4-isoxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine | |
CAS RN |
893641-32-2 | |
| Record name | N,3,5-Trimethyl-4-isoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893641-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,3,5-Trimethyl-4-isoxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





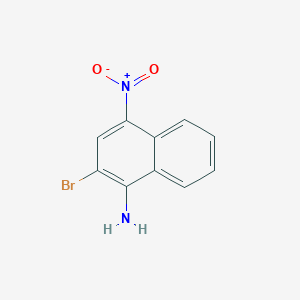
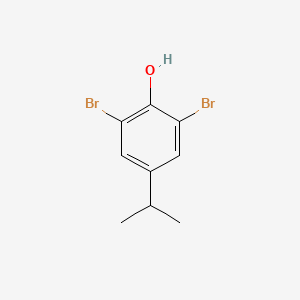
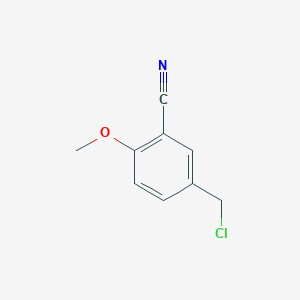
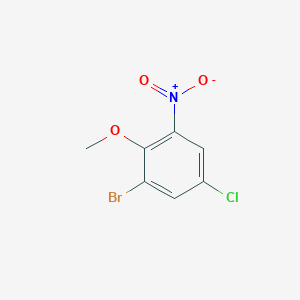
![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)

